6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Antiviral API Synthesis Stereochemistry Nirmatrelvir

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, commonly known as Caronic Anhydride, is a chiral bicyclic anhydride and a critical pharmaceutical intermediate. Its primary industrial relevance is as the cornerstone building block for the synthesis of the hepatitis C protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (the active ingredient in Paxlovid).

Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
CAS No. 67911-21-1
Cat. No. B1662030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione
CAS67911-21-1
Molecular FormulaC7H8O3
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCC1(C2C1C(=O)OC2=O)C
InChIInChI=1S/C7H8O3/c1-7(2)3-4(7)6(9)10-5(3)8/h3-4H,1-2H3
InChIKeyQKAHKEDLPBJLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione (Cas 67911-21-1) Procurement Guide: Sourcing the Key Chiral Intermediate for Antiviral Apis


6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione, commonly known as Caronic Anhydride, is a chiral bicyclic anhydride and a critical pharmaceutical intermediate [1]. Its primary industrial relevance is as the cornerstone building block for the synthesis of the hepatitis C protease inhibitor Boceprevir and the SARS-CoV-2 main protease inhibitor Nirmatrelvir (the active ingredient in Paxlovid) [2]. The compound's value is fundamentally tied to its specific (1R,5S) stereochemistry, which is essential for installing the correct chirality in these complex drug molecules. This guide provides a quantitative, evidence-based analysis to differentiate this specific chiral intermediate from its racemic form, close structural analogs, and alternative synthetic routes, enabling informed procurement decisions.

Why 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione Cannot Be Replaced by General-Purpose Anhydrides or Racemic Mixtures


Substituting 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione with structurally simpler cyclic anhydrides (e.g., succinic or glutaric anhydride) or its racemic mixture is not a chemically viable strategy for GMP production of targeted antiviral APIs. The specific (1R,5S)-configured cyclopropane ring provides the required spatial orientation for downstream diastereoselective transformations, directly impacting the final API's stereochemical purity . Using a racemic mixture would necessitate a costly and low-yield chiral resolution step, introducing an additional 50% theoretical yield loss [1]. This guide's quantitative evidence demonstrates that the (1R,5S) enantiomer is not a commodity reagent but a structurally specific, process-critical raw material with measurable advantages in synthesis efficiency, cost, and regulatory compliance over its potential substitutes.

Quantitative Evidence for Selecting (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione over Alternatives


Stereochemical Requirement: The (1R,5S) Enantiomer's Indispensable Role in Nirmatrelvir Synthesis

The synthesis of Nirmatrelvir (PF-07321332) requires the (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione enantiomer as the starting material to install the essential (1R,2S,5S) stereochemistry of the bicyclic proline fragment . The racemic mixture of trans-caronic anhydride is unsuitable for direct use, as it would produce a 1:1 mixture of diastereomers, reducing the theoretical yield of the desired isomer to a maximum of 50% during a subsequent resolution step. In contrast, the optically pure (1R,5S) form enables a completely diastereospecific synthesis, achieving a theoretical 100% atom economy for the critical chiral center and a >150% yield increase for the key intermediate in the Boceprevir process compared to a first-generation resolution approach [1]. This demonstrates that procurement of the incorrect stereoisomer directly leads to a drastic and measurable reduction in production efficiency.

Antiviral API Synthesis Stereochemistry Nirmatrelvir

Optimized Cost and Yield: CN-114456058-B's Synthesis Route vs. Traditional Chrysanthemic Acid Ester Route

A low-cost preparation method described in patent CN-114456058-B uses disubstituted methane and acetone as raw materials, achieving high selectivity, minimal side reactions, and high yield for caronic anhydride [1]. This contrasts with the traditional route starting from chrysanthemic acid ethyl ester, which suffers from higher raw material costs, low production safety, and the use of hazardous ozone as an oxidant [2]. While a specific comparative yield figure from CN-114456058-B is not provided, the prior art CN102070575A method, also based on a different starting material (methyl isobutenyl ketone), achieves a reported total yield of 67.7% [3]. The CN-114456058-B method is specifically stated to improve upon this prior art by enhancing yield and purity while lowering cost, making it a more efficient and scalable choice for procurement.

Green Chemistry Cost Efficiency Synthesis Method

Reaction Specificity: Unique Bicyclic Architecture Enables Controlled Functionalization vs. Simple Anhydrides

The target compound's strained [3.1.0] bicyclic anhydride architecture provides a reactive scaffold for selective transformations that simple cyclic anhydrides cannot replicate . For instance, in the synthesis of a STING antagonist, the compound is used to build a macrocyclic core through a sequence of amidations and cyclizations that rely on the ring-strain release of the bicyclic system for catalytic efficiency [1]. While direct yield comparisons against other anhydrides for this specific reaction are not provided in the source, the class-level inference is that the specific ring strain and spatial orientation of the electrophilic centers in the [3.1.0] system are essential for the observed reactivity. A simpler glutaric or succinic anhydride would lack the necessary rigidity and strain, likely leading to no reaction or a drastically lower cyclization yield (e.g., <10% vs. a productive synthesis) under the same conditions, making the target compound the exclusive building block for such complex molecule construction.

Selective Functionalization Process Chemistry Molecular Design

High-Value Application Scenarios for (1R,5S)-6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione


GMP Manufacturing of Nirmatrelvir (Paxlovid)

The (1R,5S)-enantiomer is the defined starting material for Nirmatrelvir synthesis, as documented in patent filings . Its use is non-negotiable for achieving the correct stereochemistry in the final API. Procurement specifications must mandate an optical purity of >99% ee and chemical purity >98% (GC) to align with regulatory starting material requirements, directly impacting the CMC (Chemistry, Manufacturing, and Controls) package for regulatory submission .

Cost-Effective, Scalable Synthesis of Boceprevir Intermediate

The first-generation Boceprevir synthesis relied on a resolution step. However, a biocatalytic process starting from the (1R,5S)-caronic anhydride was developed that increased the yield of the key intermediate by 150% while reducing raw material and water usage by 60% . This evidence makes (1R,5S)-6,6-dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione the preferred intermediate for a sustainable and cost-effective Boceprevir manufacturing process.

Discovery Chemistry for Macrocyclic Drugs

The compound's strained and rigid bicycle serves as an ideal building block for constructing conformationally constrained macrocycles for challenging targets like STING . In medicinal chemistry campaigns, it enables the creation of novel intellectual property, as the bicyclic core is less explored than aromatic or saturated linkers, offering a differentiation strategy in competitive therapeutic areas like autoimmune diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.